2-[1-benzyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol
Overview
Description
Compounds like “2-[1-benzyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol” belong to a class of organic compounds known as benzyl alcohols . These are organic compounds containing the phenylmethanol substructure .
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position . This includes free radical bromination, nucleophilic substitution, and oxidation .Molecular Structure Analysis
The molecular structure of similar compounds involves a benzyl group (a benzene ring attached to a CH2 group) and a piperazine ring . The exact structure would depend on the specific locations of the benzyl and piperazinyl groups.Chemical Reactions Analysis
Reactions of similar compounds often occur at the benzylic position . For example, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds depend on their specific structure. For example, 2-Amino-3-methylbenzyl alcohol has a molecular formula of C8H11NO, an average mass of 137.179 Da, and a monoisotopic mass of 137.084061 Da .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[1-benzyl-4-[(3-methylphenyl)methyl]piperazin-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-18-6-5-9-20(14-18)15-22-11-12-23(21(17-22)10-13-24)16-19-7-3-2-4-8-19/h2-9,14,21,24H,10-13,15-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONSTBSAEDJNJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(C(C2)CCO)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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